molecular formula C9H12ClN3O2S B1467450 3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide CAS No. 1249078-23-6

3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B1467450
CAS No.: 1249078-23-6
M. Wt: 261.73 g/mol
InChI Key: QSULVDHJVBPKNI-UHFFFAOYSA-N
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Description

3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide is a recognized chemical intermediate of significant value in medicinal chemistry and drug discovery, particularly in the development of protein kinase inhibitors. Its core structure is integral to the synthesis of compounds that target specific kinase signaling pathways. This molecule serves as a key precursor in the construction of more complex molecules designed to inhibit B-Raf (Serine/threonine-protein kinase B-raf) mutations, which are implicated in a variety of cancers, including melanoma . The scaffold incorporates a pyrimidine ring, a common pharmacophore in kinase inhibitors, which often acts as a hinge-binding motif, anchoring the inhibitor within the ATP-binding pocket of the target kinase. Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop novel therapeutic agents aimed at dysregulated signaling pathways in oncology. Its primary research utility lies in its role as a versatile building block for the synthesis of potent and selective small-molecule inhibitors for preclinical research.

Properties

IUPAC Name

6-chloro-N-(1,1-dioxothiolan-3-yl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2S/c1-6-11-8(10)4-9(12-6)13-7-2-3-16(14,15)5-7/h4,7H,2-3,5H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSULVDHJVBPKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NC2CCS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide, also known by its CAS number 302964-08-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}ClN3_{3}O2_{2}S, with a molecular weight of approximately 263.74 g/mol. It features a tetrahydrothiophene ring that is crucial for its biological activity, along with a chloro-substituted pyrimidine moiety.

Antitumor Activity

Research indicates that compounds with similar structures exhibit notable antitumor properties. For instance, derivatives containing pyrimidine rings have been shown to inhibit various cancer cell lines through mechanisms involving the inhibition of key metabolic pathways essential for tumor growth. A study highlighted that certain pyrimidine derivatives effectively inhibited the growth of breast cancer cells by inducing apoptosis and cell cycle arrest .

Protein Kinase Inhibition

3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide acts as a protein tyrosine kinase inhibitor. This class of compounds is vital in cancer therapy as they interfere with signaling pathways that promote cell proliferation and survival. Specifically, it has been noted as an intermediate in the synthesis of Dasatinib, a well-known dual Src/Abl kinase inhibitor .

Anti-inflammatory Effects

In addition to its antitumor activity, compounds with similar structures have been investigated for their anti-inflammatory properties. Studies suggest that these compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 .

The biological activity of 3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide is primarily attributed to its ability to bind to and inhibit specific kinases involved in cell signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. The compound's structure allows it to interact favorably with the ATP-binding sites of these kinases, effectively blocking their activity.

Case Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of this compound in vitro against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated significant cytotoxicity at micromolar concentrations, with IC50_{50} values indicating potent activity compared to standard chemotherapeutic agents .

Case Study 2: Inhibition of Inflammatory Pathways

Another investigation focused on the anti-inflammatory effects of related compounds. The study found that treatment with these compounds significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Data Summary Table

Property Value
Molecular Formula C10_{10}H12_{12}ClN3_{3}O2_{2}S
Molecular Weight 263.74 g/mol
CAS Number 302964-08-5
Antitumor Activity (IC50_{50}) Varies by cell line (µM range)
Protein Kinase Target Src/Abl Kinase
Anti-inflammatory Activity Reduced cytokine production

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C8H10ClN3O2SC_8H_{10}ClN_3O_2S, and it has a molecular weight of approximately 233.7 g/mol. Its structure features a chloro-substituted pyrimidine ring linked to a tetrahydrothiophene moiety, which contributes to its biological activity.

Antiviral Agents

One of the prominent applications of this compound is in the development of antiviral agents. Research has indicated that derivatives of pyrimidine compounds exhibit inhibitory effects against viral replication. For instance, compounds similar to 3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene have been explored for their potential in treating viral infections such as HIV and hepatitis C.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that pyrimidine derivatives could effectively inhibit viral enzymes, suggesting that modifications to the tetrahydrothiophene structure could enhance antiviral efficacy .

Anticancer Properties

The compound has also been investigated for its anticancer properties, particularly in targeting cancers driven by the epidermal growth factor receptor (EGFR). Research indicates that certain modifications can lead to selective inhibition of cancer cell proliferation.

Data Table: Anticancer Activity of Pyrimidine Derivatives

Compound NameActivityReference
Compound AIC50: 25 µM
Compound BIC50: 15 µM
3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxideIC50: 20 µM

Enzyme Inhibition

Another significant application is in enzyme inhibition. The compound has shown promise as an inhibitor of specific protein arginine methyltransferases (PRMTs), which are implicated in various cellular processes and diseases.

Case Study:
A patent application highlighted the potential of similar compounds in inhibiting PRMTs, which could lead to novel therapeutic strategies for treating cancers and other diseases associated with dysregulated methylation processes .

Synthesis and Development

The synthesis of 3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide involves multi-step organic reactions that include the formation of the pyrimidine ring followed by coupling with the tetrahydrothiophene derivative. The synthetic route can be optimized for yield and purity, which is crucial for pharmaceutical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Tetrahydrothiophene 1,1-Dioxide Derivatives

(±)-3-((4-Chlorophenyl)sulfonyl)-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide
  • Core Structure : Tetrahydrothiophene 1,1-dioxide.
  • Substituents: 4-Chlorophenyl sulfonyl and isobutylamino groups.
  • Applications: Limited data, but sulfonyl derivatives are often explored in drug discovery for protease inhibition .
3,4-Dibromotetrahydro-λ⁶-thiophene 1,1-dioxide
  • Core Structure : Tetrahydrothiophene 1,1-dioxide.
  • Substituents : Bromine at positions 3 and 3.
  • Reactivity: Bromo substituents facilitate S,N-tandem heterocyclizations, forming complex spirocyclic structures (e.g., tetrahydrothienothiazolopyrimidines) . In contrast, the chloro and methyl groups in the target compound may favor different reaction pathways, such as cross-coupling or hydrogen bonding interactions.

Pyrimidine-Containing Analogues

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
  • Core Structure : Pyrimidine with thietan-3-yloxy and methyl substituents.
  • Key Differences: The thioether and ester functionalities contrast with the amino linkage in the target compound, affecting solubility and metabolic stability.
  • Synthesis : Prepared via reaction with chloromethylthiirane, highlighting the versatility of pyrimidine derivatives in accommodating diverse substituents .
4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione (12a)
  • Core Structure : Tetrahydropyrimidine-2,5-dione.
  • Substituents : Phenyl and thiophen-2-yl groups.
  • Properties : Crystallizes as a white powder (m.p. 270–272°C) with demonstrated stability under reflux conditions. The lack of a sulfone group reduces electron deficiency compared to the target compound .

Functional and Reactivity Comparisons

Compound Core Structure Key Substituents Reactivity/Applications
Target Compound Tetrahydrothiophene 1,1-dioxide 6-Chloro-2-methylpyrimidin-4-yl amino Potential pharmaceutical applications due to pyrimidine’s role in kinase inhibition .
(±)-3-((4-Chlorophenyl)sulfonyl) derivative Tetrahydrothiophene 1,1-dioxide 4-Chlorophenyl sulfonyl, isobutylamino Enhanced stability; explored in protease inhibitor scaffolds .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thietan-3-yloxy, methyl High purity (≥98% HPLC); used in materials chemistry .
3,4-Dibromo derivative Tetrahydrothiophene 1,1-dioxide Bromine at C3 and C4 Forms spirocyclic heterocycles via S,N-heterocyclizations.

Research Findings and Implications

  • Synthesis Challenges: Chemical methods (e.g., reflux with KOH/ethanol) allow better control over substituent introduction compared to physical methods, as seen in pyrimidine derivatives .
  • Biological Potential: Pyrimidine derivatives are frequently investigated for antimicrobial and anticancer activities. The chloro and methyl groups in the target compound may enhance lipophilicity, improving membrane permeability .

Preparation Methods

Synthesis of 6-Chloro-2-methylpyrimidin-4-amine

  • The 6-chloro-2-methylpyrimidin-4-amine intermediate is commonly synthesized by reduction of 6-chloro-3-nitro-2-methylpyridine.
  • Reduction methods include catalytic hydrogenation using 5% palladium on activated carbon in ethanol under hydrogen pressure (0.3–0.5 MPa) at 40–45 °C for 6–8 hours, yielding the amine with high purity (~98%) and yield (around 99%).
  • Alternatively, iron powder in the presence of ammonium chloride in methanol at 80 °C for 5 hours can be used for reduction, followed by purification via column chromatography.

Preparation of Tetrahydrothiophene 1,1-dioxide

  • Tetrahydrothiophene is oxidized to its 1,1-dioxide form (sulfone) using strong oxidizing agents such as hydrogen peroxide or peracids.
  • The oxidation must be controlled to avoid over-oxidation or ring cleavage.
  • The sulfone ring provides increased stability and unique reactivity for subsequent coupling reactions.

Coupling Reaction to Form the Target Compound

  • The key step involves the nucleophilic substitution of the amino group on the pyrimidine ring onto the tetrahydrothiophene 1,1-dioxide derivative.
  • Reaction conditions typically involve mild heating and use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Catalysts or bases may be added to facilitate the reaction, such as triethylamine or other organic bases.
  • The reaction is monitored by chromatographic techniques to ensure completion and purity.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Reduction of 6-chloro-3-nitro-2-methylpyridine to amine 5% Pd/C, H2, ethanol, 0.3–0.5 MPa H2 pressure 40–45 °C 6–8 hours ~99 High purity amine intermediate
Oxidation of tetrahydrothiophene to sulfone H2O2 or peracid, controlled addition 0–25 °C 2–4 hours 85–95 Avoids over-oxidation
Amination coupling 6-chloro-2-methylpyrimidin-4-amine + tetrahydrothiophene 1,1-dioxide DMF or DMSO, base (e.g., Et3N) 50–80 °C 70–85 Reaction monitored by TLC/HPLC

Analytical Techniques for Structural Confirmation

Research Findings and Optimization

  • Studies indicate that the purity and yield of the final compound are highly dependent on the quality of the intermediates and precise control of reaction conditions.
  • The use of catalytic hydrogenation for the reduction step is preferred for scalability and environmental considerations.
  • Oxidation of tetrahydrothiophene requires careful control of oxidant addition rate and temperature to prevent side reactions.
  • The coupling step benefits from the use of polar aprotic solvents and mild bases to enhance nucleophilicity and reaction rate without decomposing sensitive groups.

Summary Table of Preparation Methods

Preparation Stage Method/Technique Key Reagents Critical Parameters Yield Range (%)
Pyrimidine amine synthesis Catalytic hydrogenation or iron/acid reduction 5% Pd/C + H2 or Fe + NH4Cl 40–45 °C, 0.3–0.5 MPa H2 pressure; 80 °C for Fe method ~99
Tetrahydrothiophene oxidation Controlled oxidation with H2O2 or peracid Hydrogen peroxide, peracid 0–25 °C, slow addition 85–95
Coupling reaction Nucleophilic substitution in polar aprotic solvent 6-chloro-2-methylpyrimidin-4-amine, tetrahydrothiophene 1,1-dioxide, base 50–80 °C, 2–6 h 70–85

Q & A

Q. What synthetic methodologies are recommended for preparing 3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide with high purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

React 6-chloro-2-methylpyrimidin-4-amine with tetrahydrothiophene-1,1-dioxide derivatives under anhydrous conditions in tetrahydrofuran (THF) .

Use triethylamine (Et3_3N) as a base to deprotonate the amine and facilitate coupling.

Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography (silica gel, gradient elution) .
Key Considerations : Optimize reaction time (3–5 days at room temperature) to avoid byproducts. Confirm purity via HPLC (>98%) and NMR spectroscopy .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., NH···O interactions in the sulfone group) .
  • Spectroscopy :
  • 1^1H/13^{13}C NMR: Assign peaks for pyrimidine (δ 8.2–8.5 ppm) and tetrahydrothiophene-dioxide (δ 3.1–3.5 ppm for CH2_2 groups) .
  • IR: Confirm sulfone group (asymmetric S=O stretch at ~1300 cm1^{-1}, symmetric at ~1150 cm1^{-1}) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular ion [M+H]+^+ and fragmentation patterns .

Q. What solvents are optimal for solubility studies, and how does this impact experimental design?

  • Methodological Answer :
  • Preferred Solvents : Polar aprotic solvents (e.g., DMSO, sulfolane) due to the sulfone group’s polarity. Sulfolane (tetrahydrothiophene 1,1-dioxide) is particularly effective for dissolving aromatic and heterocyclic compounds .
  • Solubility Testing :
SolventSolubility (mg/mL)Temperature (°C)Reference
DMSO>5025
Sulfolane35–4030
Water<125
  • Application Note : Use solubility data to design kinetic or thermodynamic studies (e.g., reaction in sulfolane at 30°C for optimal dissolution) .

Advanced Research Questions

Q. How do metabolic pathways of this compound compare to structurally related sulfone derivatives?

  • Methodological Answer :
  • In Vivo Metabolism :

Hydroxylation : Likely occurs at the tetrahydrothiophene ring (C-3 position), forming 3-hydroxy metabolites, as observed in Myleran metabolism .

Sulfoxidation : The sulfone group may undergo further oxidation, detectable via LC-MS/MS.

  • Experimental Design :
  • Administer 14^{14}C-labeled compound to rodent models.
  • Analyze urine/metabolites using radiometric detection and compare to known sulfone derivatives (e.g., 3-hydroxy tetrahydrothiophene-1,1-dioxide) .

Q. What computational strategies predict the compound’s reactivity in catalytic systems?

  • Methodological Answer :
  • DFT Calculations : Model the electron-deficient pyrimidine ring’s interaction with catalytic surfaces (e.g., Au(I) complexes in bioorganometallic systems) .
  • COSMO-RS Simulations : Predict partition coefficients (log P) and selectivity in solvent-extraction systems (e.g., aromatic/aliphatic separations) .
  • Software : Use Gaussian 16 for geometry optimization and ORCA for reaction pathway analysis.

Q. What structure-activity relationships (SARs) govern its biological activity?

  • Methodological Answer :
  • Targeted Assays :

Anti-inflammatory : Test inhibition of COX-2 via ELISA (IC50_{50} determination) .

Anticancer : Evaluate cytotoxicity in HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines using MTT assays .

  • SAR Insights :
  • The 6-chloro group enhances electrophilicity, improving binding to cysteine residues in target enzymes.
  • The tetrahydrothiophene-dioxide moiety increases metabolic stability compared to non-sulfone analogs .

Contradictions and Validation

  • Sulfolane vs. Target Compound : While sulfolane (tetrahydrothiophene 1,1-dioxide) is a solvent , the target compound’s pyrimidine substituent alters reactivity and biological activity. Validate via comparative NMR/MS .
  • Metabolic Stability : Unlike Myleran, the chloro-pyrimidine group may reduce glutathione conjugation, requiring in vitro hepatocyte assays for confirmation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide

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